Glutinol Acetate
Overview
Description
Glutinol acetate, also known as Glutin-5-en-3β-O-acetate, is a triterpenoid compound with the molecular formula C₃₂H₅₂O₂ and a molecular weight of 468.75 g/mol . This compound is derived from natural sources, such as the plant Dorstenia arifolia . Triterpenoids are known for their diverse biological activities, including anti-inflammatory, antimicrobial, antiviral, cytotoxic, and cardiovascular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glutinol acetate can be synthesized through the acetylation of glutinol, a naturally occurring triterpenoid. The acetylation process involves the reaction of glutinol with acetic anhydride in the presence of a catalyst, such as pyridine, under reflux conditions . The reaction typically proceeds as follows: [ \text{Glutinol} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]
Industrial Production Methods: Industrial production of this compound involves the extraction of glutinol from plant sources, followed by its chemical modification. The extraction process typically employs organic solvents such as methanol or ethanol to isolate glutinol from plant material. The extracted glutinol is then subjected to acetylation to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Glutinol acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form glutinone, a ketone derivative.
Reduction: Reduction of this compound can yield glutinol, the parent alcohol compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products:
Oxidation: Glutinone
Reduction: Glutinol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Glutinol acetate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other triterpenoid derivatives.
Biology: Studied for its anti-inflammatory, antimicrobial, and antiviral properties.
Medicine: Investigated for its potential cytotoxic effects against cancer cell lines and its cardiovascular benefits.
Industry: Utilized in the development of natural product-based pharmaceuticals and cosmetics
Mechanism of Action
The mechanism of action of glutinol acetate involves its interaction with various molecular targets and pathways. Studies have shown that this compound can modulate the activity of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX), leading to anti-inflammatory effects . Additionally, this compound has been found to interact with proteins involved in carcinogenesis, diabetes, and inflammatory responses, establishing a pharmacological network that can be useful in drug development .
Comparison with Similar Compounds
Glutinol: The parent alcohol compound of glutinol acetate.
Glutinone: The oxidized ketone derivative of glutinol.
Karounidiol: A triterpenoid with similar structural features.
Bryonolol: Another triterpenoid with comparable biological activities.
Friedelin: A pentacyclic triterpenoid with anti-inflammatory and cytotoxic properties.
Uniqueness: this compound is unique due to its specific acetylated structure, which imparts distinct biological activities compared to its parent compound, glutinol. The acetylation enhances its lipophilicity, making it more effective in interacting with lipid membranes and cellular targets .
Properties
IUPAC Name |
[(3S,6aS,6aS,6bR,8aR,12aR,14aR,14bS)-4,4,6a,6b,8a,11,11,14a-octamethyl-1,2,3,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydropicen-3-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52O2/c1-21(33)34-26-13-11-23-22(28(26,4)5)10-12-24-30(23,7)17-19-32(9)25-20-27(2,3)14-15-29(25,6)16-18-31(24,32)8/h10,23-26H,11-20H2,1-9H3/t23-,24+,25-,26+,29-,30+,31-,32+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQNBMVDVWGBMD-JZWVFCOJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2C(=CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C1(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2C(=CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C)C1(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H52O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201137999 | |
Record name | 25,26-Dinorolean-5-en-3-ol, 9,13-dimethyl-, 3-acetate, (3β,8α,9β,10α,13α,14β)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201137999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6426-44-4 | |
Record name | 25,26-Dinorolean-5-en-3-ol, 9,13-dimethyl-, 3-acetate, (3β,8α,9β,10α,13α,14β)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6426-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 25,26-Dinorolean-5-en-3-ol, 9,13-dimethyl-, 3-acetate, (3β,8α,9β,10α,13α,14β)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201137999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the potential of Glutinol Acetate in addressing inflammatory responses?
A1: While the provided research doesn't directly investigate this compound's anti-inflammatory properties, it highlights its isolation alongside other compounds like Eupatilin from Artemisia absinthium. Eupatilin demonstrated notable inhibition of Nitric Oxide (NO) production in both LPS-induced RAW264.7 cells and BV2 microglia. Given that NO is a key mediator in inflammation, this finding suggests potential for further exploration of this compound and its possible role in modulating inflammatory responses. Further research is needed to confirm any direct anti-inflammatory effects of this compound itself.
Q2: How can computational chemistry contribute to understanding this compound's properties?
A2: Computational methods, specifically those employing Density Functional Theory (DFT) calculations, have proven valuable in predicting the 13C NMR chemical shifts of pentacyclic triterpenes like this compound . The research demonstrates that using a scaling factor derived from GIAO-mPW1PW91/3-21G//PM7 level calculations significantly improves the accuracy of these predictions. This approach offers a cost-effective means to analyze the structural features of this compound and related compounds, aiding in their identification and characterization.
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